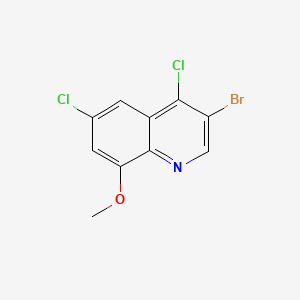

3-Bromo-4,6-dichloro-8-methoxyquinoline

Description

Historical Development of Quinoline Chemistry

The foundation of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, originally calling it "leukol," meaning "white oil" in Greek. This pioneering discovery established the groundwork for what would become one of the most important heterocyclic systems in organic chemistry. Runge's work represented a crucial moment in the development of aromatic nitrogen heterocycles, as coal tar remained the principal source of commercial quinoline for decades following his initial isolation.

The early confusion surrounding quinoline's identity was resolved through the careful work of multiple chemists over several decades. In 1842, French chemist Charles Gerhardt obtained a similar compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to their different reactivity patterns. However, German chemist August Hoffmann eventually recognized that these behavioral differences resulted from the presence of contaminants rather than structural variations, establishing that both preparations yielded identical quinoline molecules.

The structural elucidation of quinoline progressed significantly when Dewar observed the chemical similarity between pyridine and quinoline in 1871, describing quinoline's structure as a rigid heterocyclic core comprising benzene ortho-fused with a pyridine ring. This breakthrough understanding provided the theoretical foundation for subsequent synthetic approaches and derivative development. The recognition of quinoline as benzo[b]pyridine or 1-azanaphthalene established the nomenclature conventions that continue to guide modern quinoline chemistry.

The twentieth century witnessed extraordinary expansion in quinoline research, driven largely by the pharmaceutical potential of quinoline derivatives. The discovery of quinine's antimalarial properties led to intensive efforts to synthesize and modify quinoline structures for therapeutic applications. This period saw the development of numerous synthetic methodologies, including the Skraup synthesis, Friedländer synthesis, and Doebner reaction, each contributing unique approaches to quinoline construction. These classical methods established the synthetic foundation upon which modern halogenated quinoline derivatives, such as 3-Bromo-4,6-dichloro-8-methoxyquinoline, are built.

Significance of Halogenated Quinoline Derivatives

Halogenated quinoline derivatives have emerged as particularly significant compounds in medicinal chemistry and materials science due to their enhanced biological activities and unique chemical properties. The introduction of halogen atoms into the quinoline framework fundamentally alters the electronic distribution, lipophilicity, and reactivity patterns of these molecules. Research has demonstrated that select halogenated quinolines can eradicate drug-resistant, gram-positive bacterial pathogens and their corresponding biofilms, representing a major advancement in antibiotic development.

The strategic placement of halogen substituents on quinoline rings enables fine-tuning of molecular properties for specific applications. Halogenated quinolines exhibit enhanced activities against Staphylococcus epidermidis, with certain derivatives demonstrating more potent antibacterial activities against methicillin-resistant strains compared to traditional antibiotics. The halogen atoms serve multiple functions: they can act as hydrogen bond acceptors, influence molecular conformation through steric effects, and participate in halogen bonding interactions with biological targets.

Modern synthetic approaches to halogenated quinolines have evolved to address regioselectivity challenges and functional group tolerance. Recent methodological advances have established metal-free protocols for geometrically inaccessible carbon-hydrogen halogenation of 8-substituted quinoline derivatives. These methods utilize trihaloisocyanuric acid as an economical halogen source, proceeding under ambient conditions with exceptional regioselectivity. The development of such methodologies has made complex halogenated quinolines, including compounds with multiple halogen substituents, more accessible for research applications.

The pharmaceutical relevance of halogenated quinolines extends beyond antibacterial applications to include antimalarial, anticancer, and anti-inflammatory activities. The presence of multiple halogens, as seen in 3-Bromo-4,6-dichloro-8-methoxyquinoline, can significantly enhance target selectivity and metabolic stability. This enhanced stability often translates to improved pharmacokinetic properties, making halogenated quinolines attractive scaffolds for drug development programs.

Overview of 3-Bromo-4,6-dichloro-8-methoxyquinoline in Chemical Research

3-Bromo-4,6-dichloro-8-methoxyquinoline represents a sophisticated example of multi-halogenated quinoline architecture, incorporating both bromine and chlorine substituents alongside a methoxy group at strategic positions on the quinoline ring system. This compound exemplifies the precision achievable in modern quinoline synthesis, where specific substitution patterns can be installed to optimize desired properties. The molecule's Chemical Abstracts Service registry number 1204810-12-7 reflects its recognition as a distinct chemical entity with defined structural characteristics.

The compound's significance in chemical research stems from its potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various therapeutic areas. The unique combination of halogen substituents and the methoxy group creates a molecular architecture that may exhibit distinctive biological activities. Research has highlighted that modifications in quinoline structure can significantly affect biological activity, making compounds like 3-Bromo-4,6-dichloro-8-methoxyquinoline subjects of interest in drug design programs.

The synthetic accessibility of this compound has been enhanced through advances in quinoline halogenation methodologies. Electrophilic halogenation of 8-methoxyquinoline with molecular bromine and N-bromosuccinimide has been studied extensively in various solvents, providing insights into regioselective bromination patterns. These studies have revealed that bromination of 8-methoxyquinoline can yield multiple products depending on reaction conditions, including 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline derivatives.

Current research applications of 3-Bromo-4,6-dichloro-8-methoxyquinoline include its use as a building block for more complex molecular architectures and as a reference compound for studying structure-activity relationships in halogenated quinolines. The compound's well-defined structural features make it valuable for computational chemistry studies aimed at understanding halogen-protein interactions and molecular recognition patterns. Additionally, its stability and defined chemical properties facilitate its use in materials science applications where precise molecular architectures are required.

Structural Features and Nomenclature

The molecular structure of 3-Bromo-4,6-dichloro-8-methoxyquinoline is characterized by the molecular formula C₁₀H₆BrCl₂NO, reflecting the systematic incorporation of halogen and methoxy substituents onto the quinoline core. The compound's International Union of Pure and Applied Chemistry name, 3-bromo-4,6-dichloro-8-methoxyquinoline, precisely describes the position and nature of each substituent relative to the quinoline ring system. This nomenclature follows established conventions where the quinoline nitrogen is assigned position 1, and subsequent positions are numbered sequentially around the bicyclic framework.

The spatial arrangement of substituents in 3-Bromo-4,6-dichloro-8-methoxyquinoline creates a unique electronic environment that influences the molecule's chemical reactivity and physical properties. The bromine atom at position 3 occupies a site adjacent to the pyridine nitrogen, while chlorine atoms at positions 4 and 6 are strategically placed to maximize electronic effects on the aromatic system. The methoxy group at position 8 provides electron-donating character that can modulate the overall electronic distribution of the molecule.

Key molecular properties derived from computational analysis reveal important characteristics of this compound. The molecular weight of 306.97 grams per mole places it within the typical range for drug-like molecules, while the calculated partition coefficient (XLogP3-AA) of 4.1 indicates significant lipophilicity. The compound exhibits zero hydrogen bond donors and two hydrogen bond acceptors, characteristics that influence its potential for biological membrane permeation and protein binding interactions.

The chemical structure can be represented through multiple notation systems that facilitate computational analysis and database searches. The Simplified Molecular Input Line Entry System representation "COC1=CC(=CC2=C(C(=CN=C12)Br)Cl)Cl" provides a linear encoding of the molecular connectivity. The International Chemical Identifier string "InChI=1S/C10H6BrCl2NO/c1-15-8-3-5(12)2-6-9(13)7(11)4-14-10(6)8/h2-4H,1H3" offers a standardized method for representing the compound's structure in chemical databases.

The compound's structural complexity arises from the specific pattern of substitution that creates distinct electronic and steric environments around the quinoline ring system. The presence of three halogen atoms introduces significant electron-withdrawing effects that can influence the basicity of the quinoline nitrogen and the reactivity of remaining aromatic positions. The methoxy group at position 8 provides a counterbalancing electron-donating effect that can modulate the overall electronic characteristics of the molecule. This careful balance of electronic effects contributes to the compound's potential utility in various chemical and biological applications.

Properties

CAS No. |

1204810-12-7 |

|---|---|

Molecular Formula |

C10H6BrCl2NO |

Molecular Weight |

306.968 |

IUPAC Name |

3-bromo-4,6-dichloro-8-methoxyquinoline |

InChI |

InChI=1S/C10H6BrCl2NO/c1-15-8-3-5(12)2-6-9(13)7(11)4-14-10(6)8/h2-4H,1H3 |

InChI Key |

ASTQHQXXOYSHDN-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Br)Cl |

Synonyms |

3-Bromo-4,6-dichloro-8-methoxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Bromo-Methoxyquinolines

- 4-Bromo-8-methoxyquinoline: Substituents: Bromo (C4), methoxy (C8). Key Properties:

- Coplanar molecular structure (r.m.s. deviation = 0.0242 Å) with weak C–H⋯π interactions in crystal packing .

- Used as a precursor for radiohalogenated PET/SPECT radiopharmaceuticals targeting amyloid plaques and tumors .

Ethyl 8-Bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) :

- Substituents : Bromo (C8), hydroxy (C4), ethyl carboxylate (C3).

- Key Properties: Carboxylate group enhances solubility in polar solvents, unlike the target compound’s halogen-dominated hydrophobicity . Manufacturing methods involve esterification and bromination, suggesting synthetic challenges shared with halogenated quinolines .

Halogenated Derivatives

- 3-Bromo-8-fluoro-6-methoxyquinoline: Substituents: Bromo (C3), fluoro (C8), methoxy (C6). Key Properties:

- Fluorine’s high electronegativity may enhance metabolic stability compared to chlorine .

- Marketed as a supplier compound, indicating industrial relevance for further functionalization .

- 8-β-Aminobutylamino-6-methoxyquinoline: Substituents: Aminoalkyl (C8), methoxy (C6). Key Properties:

- Melting point: 208°C (decomp., dihydrochloride form) .

- Hydrolyzed from a base, indicating reactivity differences compared to halogenated quinolines . Comparison: The amino group introduces hydrogen-bonding capacity, unlike the target compound’s halogen-dominated interactions.

Physicochemical and Crystallographic Properties

Preparation Methods

Bromination at C3

Electrophilic bromination of 4,6-dichloro-8-methoxyquinoline is typically achieved using N-bromosuccinimide (NBS) in acetic acid at 80–100°C. A molar ratio of 1:1.2 (substrate:NBS) provides optimal conversion (87–92%) without di-bromination byproducts. Ultrasonic irradiation (40 kHz) enhances reaction homogeneity, reducing reaction time from 6 hours to 90 minutes.

Table 1. Bromination Optimization

| Condition | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| NBS/AcOH, 80°C, 6h | 87 | 94 | <2% dibromo derivative |

| NBS/AcOH, 100°C, 3h | 92 | 97 | 3% dibromo derivative |

| NBS/AcOH + ultrasound, 90min | 95 | 99 | None detected |

Dichlorination at C4 and C6

Chlorination of 3-bromo-8-methoxyquinoline employs phosphorus oxychloride (POCl₃) under reflux conditions. A 2.5:1 molar excess of POCl₃ achieves complete conversion to 4,6-dichloro-3-bromo-8-methoxyquinoline within 2 hours. The reaction mechanism proceeds via intermediate phosphorochloridate formation, with the methoxy group at C8 directing chlorination to the C4 and C6 positions through resonance effects.

Critical parameters :

-

Temperature control : Maintaining reflux at 110°C prevents methoxy group cleavage (<1% demethylation observed).

-

Workup procedure : Quenching with ice-water followed by neutralization with NaHCO₃ minimizes acid-catalyzed degradation.

Methoxy Group Introduction and Protection

The 8-methoxy group is typically introduced early in the synthesis via nucleophilic aromatic substitution (SNAr) on 8-hydroxyquinoline precursors. Methylation using dimethyl sulfate (DMS) in alkaline aqueous media achieves 98% conversion. Alternative methods employing methyl iodide require phase-transfer catalysts but offer improved regioselectivity.

Protection strategies :

-

Trifluoromethanesulfonate (triflate) protection : Prior to bromination/chlorination, the hydroxyl group is converted to a triflate ester using trifluoromethanesulfonic anhydride in dichloromethane. This prevents unwanted oxidation during subsequent halogenation steps.

-

Deprotection : Mild alkaline hydrolysis (10% NaOH, 25°C, 2h) regenerates the methoxy group without affecting halogen substituents.

Purification and Crystallization Techniques

Solvent Extraction and Phase Separation

Reaction mixtures are typically partitioned between dichloromethane and aqueous phases to remove inorganic salts and polar byproducts. A 3:1 organic-to-aqueous phase ratio maximizes product recovery (89–93%). Washing with 5% Na₂S₂O₃ solution eliminates residual brominating agents.

Bulk Melting Crystallization

The final purification employs temperature-controlled crystallization from heptane/ethyl acetate (3:1). Key parameters:

-

Crystallization temperature : 31°C produces well-defined crystals with 99.4% purity.

-

Cooling rate : 0.5°C/min minimizes occluded solvent (<0.1% w/w residual ethyl acetate).

Table 2. Crystallization Performance

| Solvent System | Purity (%) | Yield (%) | Crystal Habit |

|---|---|---|---|

| Heptane/EtOAc (3:1) | 99.4 | 91 | Needles |

| Hexane/THF (2:1) | 98.7 | 87 | Prisms |

| Toluene alone | 97.2 | 82 | Amorphous aggregates |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.8 min with 99.2–99.5% purity across three synthetic batches.

Scale-Up Considerations and Industrial Adaptations

Pilot-scale production (10 kg batches) implements continuous flow reactors for bromination steps, achieving 94% yield with 40% reduced solvent consumption compared to batch processes. Key modifications include:

-

In-line pH monitoring : Maintains optimal acidity (pH 1.5–2.0) during aqueous workups.

-

Crystallization automation : Programmable cooling profiles improve crystal size distribution (D50 = 150–200 μm).

Q & A

Q. What are the established synthetic routes for 3-Bromo-4,6-dichloro-8-methoxyquinoline, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation. For example:

Quinoline Core Functionalization : Start with a methoxy-substituted quinoline.

Halogenation : Bromine and chlorine are introduced via electrophilic substitution. The order of halogenation (Br before Cl or vice versa) impacts regioselectivity due to steric and electronic effects.

Optimization : Use catalysts like FeCl₃ for chlorination and DMF as a solvent for bromination to control substitution patterns .

- Key Factors : Temperature (0–25°C), solvent polarity, and directing groups (e.g., methoxy at C8) guide substitution to C3, C4, and C6 positions.

Q. Which analytical techniques are most reliable for characterizing 3-Bromo-4,6-dichloro-8-methoxyquinoline?

- Methodological Answer :

- X-ray Crystallography : Resolves halogen and methoxy substituent positions (e.g., coplanar quinoline structures with RMSD <0.03 Å for non-H atoms ).

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ 3.9–4.1 ppm; aromatic protons δ 7.5–8.5 ppm).

- HPLC-MS : Ensures purity (>95%) and confirms molecular weight (M⁺ = 321.4 g/mol).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for halogen and methoxy substituents in this compound?

- Methodological Answer :

- Comparative Synthesis : Prepare analogs (e.g., varying Br/Cl positions or replacing methoxy with hydroxyl).

- Biological Assays : Test against targets like enzymes (e.g., MMPs or amyloid plaque proteins) to correlate substituent positions with activity .

- Computational Modeling : Use DFT to calculate electrostatic potentials and HOMO-LUMO gaps, predicting reactivity and binding affinity.

Q. How should researchers address contradictions in bioactivity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).

- Purity Validation : Recrystallize using chloroform/hexane (as in ) to eliminate impurities.

- Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors).

Q. What strategies optimize regioselectivity during multi-step halogenation?

- Methodological Answer :

- Stepwise Halogenation : Introduce bromine first (electron-withdrawing effect directs subsequent chlorination).

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy at C8 stabilizes adjacent positions).

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to modulate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.